molecular formula C14H12N7NaO2 B010747 Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate CAS No. 100929-45-1

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Cat. No.: B010747
CAS No.: 100929-45-1
M. Wt: 333.28 g/mol
InChI Key: NDXULQWYAMJQGC-UHFFFAOYSA-M
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Description

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate: is a chemical compound with the molecular formula C14H12N7NaO2 and a molecular weight of 333.28 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate typically involves the reaction of 2,4-diaminopteridine with 4-aminobenzoic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe for investigating the role of folate derivatives in cellular processes .

Medicine: Medically, this compound is explored for its potential as an antifolate agent. It is studied for its effects on cancer cells and its ability to inhibit dihydrofolate reductase .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis . This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Uniqueness: Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is unique due to its specific structure, which allows for targeted inhibition of dihydrofolate reductase. Its lower toxicity compared to aminopterin makes it a more favorable option for therapeutic applications .

Properties

IUPAC Name

sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXULQWYAMJQGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394646
Record name Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-45-1
Record name Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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